N,N-dimethyl-2-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]acetamide
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Overview
Description
N,N-dimethyl-2-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]acetamide is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their significant role in medicinal chemistry due to their diverse biological activities. The compound is particularly noted for its potential as an inhibitor of protein kinases, making it a valuable candidate in cancer research and treatment .
Preparation Methods
The synthesis of N,N-dimethyl-2-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]acetamide typically involves multiple steps. One common method includes the use of Cu-catalyzed coupling reactions. For instance, starting from 5-bromo-2,4-dichloropyrimidine, the compound can be synthesized through a series of steps involving selective N-alkylation, Sonogashira coupling, and cyclization reactions . Industrial production methods often focus on optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
N,N-dimethyl-2-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]acetamide undergoes various chemical reactions, including:
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like alkyl halides.
Scientific Research Applications
N,N-dimethyl-2-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]acetamide involves the inhibition of protein kinase B (Akt). This kinase is a critical component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which regulates cell growth and survival. By inhibiting Akt, the compound disrupts these signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
N,N-dimethyl-2-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]acetamide is unique due to its specific structure and high selectivity for protein kinase B (Akt). Similar compounds include:
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit protein kinases but may have different selectivity profiles.
N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound is used in the synthesis of tofacitinib, a Janus kinase inhibitor.
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-20(2)13(22)9-21-7-4-11(5-8-21)19-15-12-3-6-16-14(12)17-10-18-15/h3,6,10-11H,4-5,7-9H2,1-2H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYJALXSVHCNNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCC(CC1)NC2=NC=NC3=C2C=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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